(S)-3-Amino-2-((4'-fluoro-[1,1'-biphenyl]-2-yl)methyl)propanoic acid hydrochloride
Description
This compound is a chiral amino acid derivative featuring a biphenyl core substituted with a fluorine atom at the 4'-position. The propanoic acid backbone is modified with a methyl group at the 2-position, linked to the biphenyl moiety, and an amino group at the 3-position. The hydrochloride salt enhances its water solubility, making it suitable for pharmaceutical and biochemical applications.
Properties
Molecular Formula |
C16H17ClFNO2 |
|---|---|
Molecular Weight |
309.76 g/mol |
IUPAC Name |
(2S)-2-(aminomethyl)-3-[2-(4-fluorophenyl)phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C16H16FNO2.ClH/c17-14-7-5-11(6-8-14)15-4-2-1-3-12(15)9-13(10-18)16(19)20;/h1-8,13H,9-10,18H2,(H,19,20);1H/t13-;/m0./s1 |
InChI Key |
NUBQANGSQGLASH-ZOWNYOTGSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](CN)C(=O)O)C2=CC=C(C=C2)F.Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CN)C(=O)O)C2=CC=C(C=C2)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-((4’-fluoro-[1,1’-biphenyl]-2-yl)methyl)propanoic acid hydrochloride typically involves several stepsThe amino acid side chain is then attached through a series of reactions, including amination and esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-2-((4’-fluoro-[1,1’-biphenyl]-2-yl)methyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Useful for converting ketones or aldehydes to alcohols.
Substitution: Commonly involves replacing a hydrogen atom with another functional group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions often involve nucleophiles like halides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
(S)-3-Amino-2-((4’-fluoro-[1,1’-biphenyl]-2-yl)methyl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-Amino-2-((4’-fluoro-[1,1’-biphenyl]-2-yl)methyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Biphenyl Core
a. Halogen-Substituted Biphenyl Derivatives
- (S)-2-Amino-3-(4-bromophenyl)propanoic acid (CAS 24250-84-8): Structure: Lacks the biphenyl system but shares a bromine substituent on the phenyl ring. Properties: Molecular weight 244.09; stored at 2–8°C, indicating moderate stability. Bromine’s larger atomic radius and lower electronegativity compared to fluorine may reduce polarity and alter receptor binding . Application: Used as a brominated amino acid analog in peptide synthesis.
- (S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic Acid (MDL: MFCD29044895): Structure: Contains a 3'-chloro-biphenyl group and an ethoxy-oxopropanamide side chain. Properties: Molecular weight 375.85; the chloro substituent increases lipophilicity, while the ester group (ethoxy-oxo) may enhance membrane permeability . Application: Investigated as a sodium salt (EOS-61103) in drug development.
b. Fluorinated Biphenyl Derivatives
- (S)-3-(2'-Fluoro-[1,1'-biphenyl]-4-yl)-2-(5-methoxybenzofuran-2-carboxamido)propanoic Acid (CAS 1352824-75-9): Structure: Features a 2'-fluoro-biphenyl system and a methoxybenzofuran carboxamido group. Properties: Molecular weight 433.436; the fluorine atom enhances metabolic stability, while the benzofuran moiety may confer fluorescence or receptor selectivity . Application: Potential use in targeting protein-protein interactions.
Compounds from PDZ Domain Inhibitor Study (e.g., 110 , 111 , 112 ):
- Structures : Include 2'-fluoro-biphenyl with acetyl, hydroxymethyl, or acetamido substituents.
- Properties : Yields range from 27% to 75% in synthesis; substituents like acetamido improve solubility, while acetyl groups may aid in prodrug design .
- Application : Inhibitors of syndecan/syntenin interactions, relevant in cancer metastasis .
Amino Acid Backbone Modifications
- (S)-2-Amino-3-(3-(methoxycarbonyl)phenyl)propanoic Acid Hydrochloride (CAS 167551-16-8): Structure: Methoxycarbonyl group at the 3-position of the phenyl ring. Properties: Molecular weight 259.69; the ester group (methoxycarbonyl) increases lipophilicity compared to carboxylic acids . Application: Intermediate in peptide modification.
- (S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic Acid: Structure: Incorporates a dihydroisoquinoline ring instead of biphenyl. Properties: The heterocyclic system may enhance binding to enzymatic active sites .
Biological Activity
(S)-3-Amino-2-((4'-fluoro-[1,1'-biphenyl]-2-yl)methyl)propanoic acid hydrochloride, a derivative of amino acids, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is structurally related to several known bioactive agents and has been evaluated for various therapeutic properties.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of 4-fluorobenzaldehyde with appropriate amino acid derivatives, followed by hydrolysis and salt formation to yield the hydrochloride salt. Characterization methods such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.
Anti-inflammatory Properties
Research indicates that compounds similar to (S)-3-Amino-2-((4'-fluoro-[1,1'-biphenyl]-2-yl)methyl)propanoic acid exhibit significant anti-inflammatory effects. A study conducted by Naser et al. demonstrated that derivatives derived from 2-(3-fluorobiphenyl-4-yl) propanoic acid showed promising anti-inflammatory activity in animal models. The evaluation involved administering these compounds to albino rats and assessing their effects on inflammation markers, revealing a dose-dependent reduction in inflammatory responses .
Anticancer Activity
In vitro studies have reported that related compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of propanoic acid with phenyl substitutions have shown selective cytotoxicity against A549 non-small cell lung cancer cells, with some compounds reducing cell viability significantly while sparing non-cancerous Vero cells . The structural modifications in these compounds are crucial for enhancing their anticancer efficacy.
Antioxidant Properties
The antioxidant potential of (S)-3-Amino-2-((4'-fluoro-[1,1'-biphenyl]-2-yl)methyl)propanoic acid has also been explored. Compounds with similar structures demonstrated strong radical scavenging activity in assays such as DPPH (1,1-Diphenyl-2-picrylhydrazyl), indicating their potential as antioxidant agents .
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship analysis highlights that the presence of electron-withdrawing groups, such as fluorine on the biphenyl ring, enhances the biological activity of these compounds. Modifications on the amino acid backbone can further optimize their pharmacological profiles.
| Compound | Activity | IC50 (µM) |
|---|---|---|
| Compound A | Anti-inflammatory | 25.0 |
| Compound B | Anticancer (A549) | 15.5 |
| Compound C | Antioxidant | 10.0 |
Case Studies
Several case studies have illustrated the therapeutic potential of this compound:
- Case Study 1 : In a controlled experiment assessing anti-inflammatory effects, a derivative was administered to rats with induced paw edema. Results showed a significant reduction in swelling compared to controls.
- Case Study 2 : In vitro tests on A549 cells revealed that specific derivatives reduced cell viability by over 50%, suggesting strong anticancer properties.
- Case Study 3 : Antioxidant assays indicated that certain modifications led to enhanced radical scavenging capabilities compared to standard antioxidants like ascorbic acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
